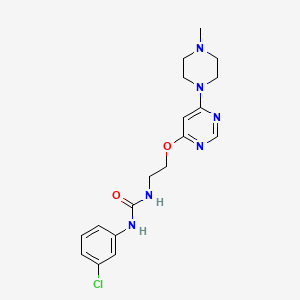
Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1805948-04-2 . It has a molecular weight of 244.09 . The compound is typically stored at room temperature in an inert atmosphere . It appears as a white to yellow powder, crystals, or liquid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate” is represented by the linear formula C9H10BrNO2 . The InChI code for this compound is 1S/C9H10BrNO2/c1-6-5-11-7(3-8(6)10)4-9(12)13-2/h3,5H,4H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate” has a number of physical and chemical properties. It has a molecular weight of 244.09 . The compound is soluble, with a solubility of 0.632 mg/ml . It has a Log Po/w (iLOGP) of 2.32, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate” is a chemical compound that can be used in the synthesis of various other compounds . It has a molecular weight of 244.09 and its IUPAC name is methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate .
Biological Research
This compound has been used in biological research, particularly in the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have potential biological activities and their effects have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Pharmacokinetics
The compound has high GI absorption and is BBB permeant . It is also an inhibitor of CYP1A2 . These properties make it a potential candidate for drug development.
Safety Studies
The safety information of “Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate” is available and it is classified under the signal word 'Warning’ . The hazard statements include H302, H315, H319, and H335 .
Physicochemical Properties
The compound has a number of physicochemical properties that make it interesting for research. It has a molar refractivity of 52.77 and a TPSA of 39.19 Ų . It also has a calculated lipophilicity log Po/w (iLOGP) of 2.32 .
Druglikeness and Bioavailability
“Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate” has a bioavailability score of 0.55 . It also has a druglikeness Lipinski score of 0.0 , which indicates its potential as a drug candidate.
Safety and Hazards
“Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate” is associated with several hazard statements, including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate are currently unknown
Pharmacokinetics
Some physicochemical properties such as high gi absorption and bbb permeability have been reported . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate . .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-5-11-7(3-8(6)10)4-9(12)13-2/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIVJXXYQMHOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2997111.png)
![2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2997112.png)





![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![9-(4-ethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997125.png)

![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)
![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)
